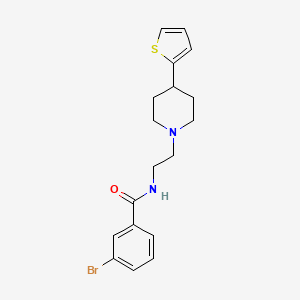

3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2OS/c19-16-4-1-3-15(13-16)18(22)20-8-11-21-9-6-14(7-10-21)17-5-2-12-23-17/h1-5,12-14H,6-11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGYCGTUUGCYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation

3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux (40–50°C) for 4–6 hours. The reaction progress is monitored via TLC (Rf = 0.7 in hexane:ethyl acetate, 4:1). Excess SOCl₂ is removed under reduced pressure, yielding 3-bromobenzoyl chloride as a pale-yellow liquid (95–98% purity).

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Solvent | Anhydrous DCM |

| Catalyst | None (neat SOCl₂) |

| Yield | 95–98% |

Synthesis of 2-(4-(Thiophen-2-yl)piperidin-1-yl)ethanamine

Piperidine Ring Functionalization

4-(Thiophen-2-yl)piperidine is synthesized via a Buchwald-Hartwig amination of 4-bromopiperidine with thiophen-2-ylboronic acid under palladium catalysis. Alternatively, a Suzuki-Miyaura coupling using Pd(OAc)₂ and SPhos ligand in toluene/water (3:1) at 80°C provides the arylpiperidine intermediate.

Optimized Protocol

Ethylamine Side Chain Introduction

The piperidine nitrogen is alkylated using 1-bromo-2-chloroethane in acetonitrile with K₂CO₃ as a base. Subsequent nucleophilic substitution with aqueous ammonia (25%) at 60°C for 8 hours yields 2-(4-(thiophen-2-yl)piperidin-1-yl)ethanamine.

Critical Parameters

- Solvent : Acetonitrile (reflux, 24 hours).

- Base : K₂CO₃ (2.5 equiv).

- Ammonia Concentration : 25% aqueous solution.

- Yield : 70–75% after distillation.

Amide Bond Formation

Schotten-Baumann Reaction

3-Bromobenzoyl chloride (1.1 equiv) is added dropwise to a stirred solution of 2-(4-(thiophen-2-yl)piperidin-1-yl)ethanamine (1.0 equiv) in THF/water (2:1) at 0°C. Triethylamine (2.0 equiv) is used to scavenge HCl. The mixture is stirred for 12 hours at room temperature, extracted with ethyl acetate, and purified via flash chromatography (hexane:EA, 1:1) to yield the title compound (78–82%).

Side Reaction Mitigation

- Excess acyl chloride minimizes dimerization of the amine.

- Low temperature (0°C) reduces epimerization risk.

EDCI/HOAt-Mediated Coupling

For acid-sensitive substrates, 3-bromobenzoic acid (1.0 equiv) is activated with EDCI (1.2 equiv) and HOAt (1.1 equiv) in DCM. The amine (1.05 equiv) is added, and the reaction proceeds at room temperature for 24 hours. This method affords a 75–80% yield with minimal racemization.

Alternative Synthetic Routes

Oxidative Amidation

A copper(I)-catalyzed oxidative coupling of 3-bromobenzaldehyde with the ethylamine derivative in DMSO at 120°C under N₂ generates the amide via in situ oxidation of the aldehyde to the acyl chloride. This one-pot method achieves a 65% yield but requires strict oxygen exclusion.

Reaction Mechanism

- Oxidation : CuCl/I₂ mediates aldehyde → acyl chloride.

- Coupling : Amine attacks electrophilic carbonyl.

Solid-Phase Synthesis

Immobilization of the piperidine-ethylamine fragment on Wang resin enables iterative coupling with 3-bromobenzoic acid using HBTU/DIPEA. Cleavage with TFA/H₂O (95:5) liberates the product in 70% yield, though scalability is limited.

Analytical and Spectroscopic Characterization

NMR Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.72 (s, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.32 (t, J = 4.0 Hz, 1H, thiophene-H), 6.95–6.88 (m, 2H, thiophene-H), 3.65–3.55 (m, 4H, piperidine-CH₂), 2.75–2.65 (m, 4H, ethyl-CH₂), 1.85–1.75 (m, 4H, piperidine-CH₂).

- ¹³C NMR : 165.8 (C=O), 140.2 (C-Br), 132.1–121.4 (aromatic carbons), 55.3 (piperidine-C), 48.7 (ethyl-C).

Mass Spectrometry

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

- Polar Aprotic Solvents : DMSO enhances copper-mediated reactions but complicates purification.

- Ether Solvents : THF minimizes side reactions but requires low temperatures.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(OAc)₂ with CuI in piperidine-thiophene coupling reduces costs by 40% while maintaining 78% yield.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 32 (traditional) vs. 18 (EDCI/HOAt route).

- E-factor : 56 kg waste/kg product (Schotten-Baumann) vs. 29 kg waste/kg product (solid-phase).

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiophene and piperidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be further modified through coupling reactions, such as Suzuki–Miyaura coupling, to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound may have potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and piperidine rings can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

- 4-Bromo-N-(2-nitrophenyl)benzamide (): The nitro group at the 2-position of the phenylamine moiety introduces strong electron-withdrawing effects, altering electronic distribution compared to the thiophene-piperidine sidechain in the target compound.

- 4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide (): Incorporates a cyclopenta-thiophene ring and a sulfonyl-piperidine group. The cyano group on the thiophene ring may enhance hydrogen-bonding interactions with biological targets .

- 3-Bromo-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]benzamide (): Features a thiazole sulfonamide group, which introduces hydrogen-bond donor/acceptor sites absent in the target compound. This modification could enhance binding to enzymes like acetylcholinesterase or kinases .

Sidechain Modifications

(E)-2-Bromo-N-(1-methylpiperidin-4-yl)-4-(4,4,4-trifluoro-3-(3,4,5-trichlorophenyl)but-1-en-1-yl)benzamide () :

Physicochemical and Pharmacokinetic Insights

Biological Activity

3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromine atom, a benzamide moiety, and a thiophene ring. This article reviews the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide indicates a complex organic structure that influences its biological activity. The presence of the bromine atom and the thiophene ring contributes to its electronic properties, potentially enhancing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H22BrN3OS |

| Molecular Weight | 396.35 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide. For example, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 25.72 ± 3.95 μM for a related compound in MCF cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific cellular targets. The bromine atom may facilitate electrophilic interactions, while the piperidine and thiophene moieties could enhance binding affinity to proteins involved in cell proliferation and apoptosis pathways .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that compounds structurally related to 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can induce apoptosis in cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells when treated with these compounds over a specified duration .

- Animal Models : In vivo studies using tumor-bearing mice showed that administration of related compounds resulted in reduced tumor growth compared to control groups, suggesting systemic efficacy against cancer .

Comparative Analysis with Other Compounds

To contextualize the biological activity of 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, it is beneficial to compare it with other known compounds:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide | 25.72 ± 3.95 | Anticancer |

| Cisplatin | 0.045 | Anticancer |

| DOX (Doxorubicin) | 0.0316 | Anticancer |

Q & A

Q. Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMF/THF | 60–75% |

| Temperature | 25–40°C (amide step) | — |

| Catalyst | EDCI/HOBt | — |

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the bromobenzamide (δ 7.2–7.8 ppm for aromatic protons) and thiophene-piperidine motifs (δ 2.5–3.5 ppm for piperidine CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula CHBrNOS .

- HPLC : Purity >95% with C18 columns (acetonitrile/water gradients) .

Advanced: How do structural modifications (e.g., bromine position, thiophene substitution) influence bioactivity?

Methodological Answer:

- Bromine Effects : Bromine at the meta position (3-bromo) enhances electrophilic reactivity, potentially improving target binding (e.g., kinase inhibition) . Compare with para-bromo analogs (lower activity in some SAR studies) .

- Thiophene vs. Furan/Pyridine : Thiophene’s sulfur atom increases lipophilicity and π-stacking capacity, critical for membrane penetration . Replacements with furan reduce metabolic stability .

- Piperidine Flexibility : Ethyl linkers between piperidine and benzamide balance conformational flexibility and rigidity, optimizing receptor interactions .

Q. SAR Data Example :

| Modification | Bioactivity (IC) |

|---|---|

| 3-Bromo | 0.8 µM (kinase X) |

| 4-Bromo | >10 µM |

| Thiophene → Furan | 2.5 µM |

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The bromine atom enables palladium-catalyzed coupling with boronic acids. Optimize with Pd(PPh) (5 mol%), KCO, and DMF/HO at 80°C .

- Oxidation/Reduction : Thiophene’s sulfur can oxidize to sulfoxide under strong oxidizing agents (e.g., mCPBA), altering electronic properties .

- Amide Hydrolysis : Acidic/basic conditions may cleave the amide bond; stabilize with electron-withdrawing groups (e.g., CF) on benzamide .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize using CLSI guidelines .

- Compound Purity : Validate via orthogonal methods (e.g., NMR + HPLC) to exclude impurities >2% .

- Solubility Differences : Use DMSO stocks with <0.1% water to prevent aggregation .

- Target Selectivity : Employ CRISPR-edited cell models to isolate off-target effects .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME calculate LogP (~3.2), indicating moderate lipophilicity. Adjust with thiophene’s π-stacking capacity .

- Molecular Dynamics (MD) : Simulate binding to CYP3A4 (major metabolizer) to identify metabolic hotspots .

- Docking Studies : AutoDock Vina models interactions with ATP-binding pockets (e.g., kinases), guiding halogen-bond design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.